![molecular formula C19H17N B14217007 2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine CAS No. 597533-59-0](/img/structure/B14217007.png)
2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure with two methyl groups at the 2’ and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine typically involves the coupling of pyridine derivatives with biphenyl compounds. One common method is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a biphenyl halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Another method involves the Stille coupling reaction, where a pyridine stannane reacts with a biphenyl halide in the presence of a palladium catalyst . This reaction also requires an organic solvent and is typically conducted under reflux conditions.
Industrial Production Methods
Industrial production of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic and photophysical properties.
Pathways Involved: In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the dimethyl groups.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination chemistry profile but a different ring structure.
Uniqueness
2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine is unique due to the presence of the dimethyl groups, which can influence its electronic properties and steric effects. These modifications can lead to differences in reactivity, binding affinity, and overall performance in various applications compared to its analogs .
Properties
CAS No. |
597533-59-0 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-[4-(2,6-dimethylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17N/c1-14-6-5-7-15(2)19(14)17-11-9-16(10-12-17)18-8-3-4-13-20-18/h3-13H,1-2H3 |
InChI Key |
BVAFPGYIFSRKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)
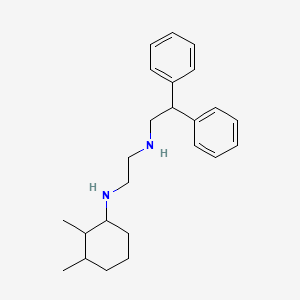
![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
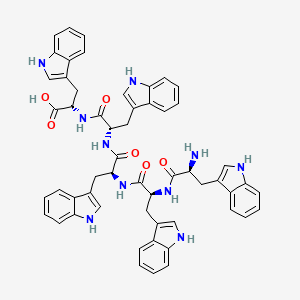
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
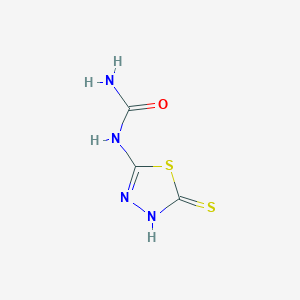
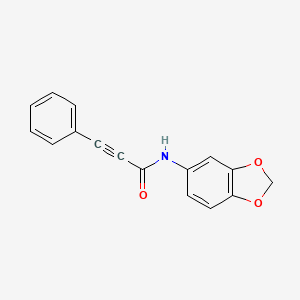
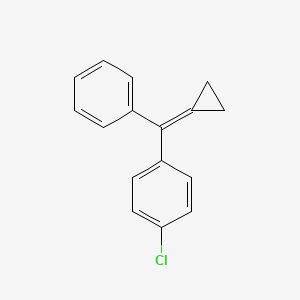
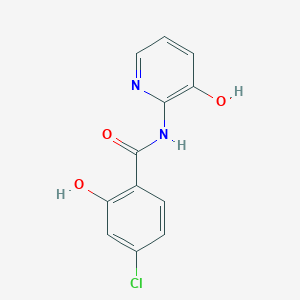

![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
